molecular formula C8H16Cl2O3 B1329262 Diethylene glycol bis(2-chloroethyl) ether CAS No. 638-56-2

Diethylene glycol bis(2-chloroethyl) ether

Cat. No. B1329262
CAS RN: 638-56-2
M. Wt: 231.11 g/mol
InChI Key: ZCFRYTWBXNQVOW-UHFFFAOYSA-N
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Description

Diethylene glycol bis(2-chloroethyl) ether is a colorless to yellow to green clear liquid . It has a molecular formula of C8H16Cl2O3 and a molecular weight of 231.11 . It is slightly soluble in water and is combustible .


Synthesis Analysis

The synthesis of diethylene glycol bis(2-chloroethyl) ether involves the direct reaction of diglycol with thionyl chloride in a mole ratio of 1:2.1-3 at 90-130°C for 60-150 minutes while stirring .


Molecular Structure Analysis

The molecular structure of diethylene glycol bis(2-chloroethyl) ether can be represented as O(CH2CH2OCH2CH2Cl)2 .


Physical And Chemical Properties Analysis

Diethylene glycol bis(2-chloroethyl) ether has a specific gravity of 1.18 at 20/20°C and a refractive index of 1.46 . It is slightly soluble in water and is combustible .

Scientific Research Applications

Solvent and Soil Fumigant

Bis(2-chloroethyl) ether, a related compound, is used as a solvent and soil fumigant . This suggests that Diethylene glycol bis(2-chloroethyl) ether could potentially have similar applications.

Preparation of Macrocyclic Polyethers

Bis(2-chloroethyl) ether is used in the preparation of macrocyclic polyethers . This indicates that Diethylene glycol bis(2-chloroethyl) ether could be used in similar chemical syntheses.

Synthesis of Para-(1,1,3,3-Tetramethylbutyl)-Phenoxypoly(Ethoxy) Ethanols

This compound has been used in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .

Synthesis of 1-(4-Pyridiniumaldoxime)-2-(((2-Chloroethoxy)-2-Ethoxy)Ethoxy)Ethane

Diethylene glycol bis(2-chloroethyl) ether has been used in the synthesis of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane .

Biotinylation Reagents

1,11-Diamino-3,6,9-trioxaundecane, a related compound, is used for the preparation of biotinylation reagents . This suggests that Diethylene glycol bis(2-chloroethyl) ether could potentially have similar applications.

Preparation of Dendrimers

1,11-Diamino-3,6,9-trioxaundecane is used for the preparation of dendrimers . This indicates that Diethylene glycol bis(2-chloroethyl) ether could be used in similar chemical syntheses.

Preparation of Macrocycles

1,11-Diamino-3,6,9-trioxaundecane is used for the preparation of macrocycles . This suggests that Diethylene glycol bis(2-chloroethyl) ether could potentially have similar applications.

Fluorogenic Chemosensor

1,11-Diazido-3,6,9-trioxaundecane, a related compound, is used to synthesize a fluorogenic chemosensor that can selectively detect Hg2+ and Ag+ ions in aqueous methanol solution . This indicates that Diethylene glycol bis(2-chloroethyl) ether could be used in similar chemical syntheses.

Mechanism of Action

Diethylene glycol bis(2-chloroethyl) ether is used in the synthesis of novel glycolipids that bind HIV-1 cell surface glycoprotein Gp120, which has potential applications in pharmaceutical HIV-1 drugs .

Safety and Hazards

Diethylene glycol bis(2-chloroethyl) ether is toxic if swallowed and harmful in contact with skin . It is recommended to wear protective gloves and clothing when handling this chemical. If swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFRYTWBXNQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213248
Record name Tetraglycol dichloride
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene glycol bis(2-chloroethyl) ether

CAS RN

638-56-2
Record name 1,1′-Oxybis[2-(2-chloroethoxy)ethane]
Source CAS Common Chemistry
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Record name Tetraglycol dichloride
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Record name Tetraglycol dichloride
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Record name Tetraglycol dichloride
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Record name Bis[2-(2-Chloroethoxy)ethyl] ether
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Record name TETRAETHYLENE GLYCOL DICHLORIDE
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Synthesis routes and methods

Procedure details

A mixture of 430 g of tetraethylene glycol (2.2 moles), 2000 ml of dry benzene, and 386 g of pyridine (4.9 moles) is heated to reflux, and 580 g of thionyl chloride (4.9 moles) is added dropwise with stirring in three hours. During this period the reflux temperature of the mixture drops from 86° to 78°, and a white precipitate is formed. Heating is continued overnight (16 hours) and, after cooling, 50 ml of hydrochloric acid diluted with 200 ml of water is added dropwise in about 15 minutes. Benzene is removed from the upper layer containing the product, and the residue vacuum distilled at 4.5 mm Hg at 165°. The yield is 375 g of light yellow liquid (72%).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
386 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,11-Dichloro-3,6,9-trioxaundecane in the synthesis of crown ethers?

A: 1,11-Dichloro-3,6,9-trioxaundecane serves as a key starting material for constructing the macrocyclic ring structure of crown ethers. It provides a flexible chain containing three ether oxygen atoms, which can readily react with appropriate nucleophiles in a cyclization reaction to form the desired crown ether. [, , ]

Q2: Are there any advantages to using 1,11-Dichloro-3,6,9-trioxaundecane in crown ether synthesis compared to other methods?

A: Research suggests that using 1,11-Dichloro-3,6,9-trioxaundecane in the presence of ultrasonication can significantly reduce reaction times and improve yields compared to traditional methods. [] For instance, the synthesis of Benzo-15-crown-5 using this approach was completed within 2 hours with a yield of 30.7%, highlighting its potential for efficient crown ether synthesis.

Q3: Besides crown ethers, what other applications does 1,11-Dichloro-3,6,9-trioxaundecane have in scientific research?

A: 1,11-Dichloro-3,6,9-trioxaundecane has been explored in the development of new heparin-bound nitrogen mustard analogues with potential antitumor activity. [] In this context, it reacts with bis(2-hydroxyethyl)amine to form a diaza-crown ether derivative, which is subsequently modified to incorporate the bis(2-chloroethyl)amino groups characteristic of nitrogen mustards. This highlights its versatility as a building block for synthesizing molecules with potential biological activity.

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